2-Imino-4-oxo-thiazolidine-5-carboxylic acid

urease inhibition molecular docking drug design

2-Imino-4-oxothiazolidine-5-carboxylic acid (CAS 947014-76-8) is a heterocyclic synthetic intermediate for medicinal chemistry. It addresses the need for a stable scaffold to replace problematic rhodanine cores. • TZD Precursor: Acidic hydrolysis of the 2-imino group yields 2,4-dioxothiazolidine libraries for PPARγ agonist synthesis. • Scaffold Handle: The 5-COOH group enables rapid analog generation for SAR studies and docking validation. • Core Stability: Demonstrated integrity in enzyme binding pockets supports structure-based design. Supplied with full analytical data; for R&D use.

Molecular Formula C4H4N2O3S
Molecular Weight 160.15 g/mol
CAS No. 947014-76-8
Cat. No. B1461632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Imino-4-oxo-thiazolidine-5-carboxylic acid
CAS947014-76-8
Molecular FormulaC4H4N2O3S
Molecular Weight160.15 g/mol
Structural Identifiers
SMILESC1(C(=O)N=C(S1)N)C(=O)O
InChIInChI=1S/C4H4N2O3S/c5-4-6-2(7)1(10-4)3(8)9/h1H,(H,8,9)(H2,5,6,7)
InChIKeyZXWOWIXKGGDVOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Imino-4-oxothiazolidine-5-carboxylic Acid – Research & Procurement Overview


2-Imino-4-oxo-thiazolidine-5-carboxylic acid (CAS 947014-76-8) is a heterocyclic, non-proteinogenic amino acid derivative containing a five-membered thiazolidine ring with imino, oxo, and carboxylic acid substituents [1]. It belongs to the 2-imino-4-oxothiazolidine scaffold family, a class recognized for its versatility in medicinal chemistry as a synthon for bioactive compounds [1][2]. This specific compound is primarily utilized as a research chemical and synthetic intermediate [3].

Heterocyclic building block; 2-imino-4-oxothiazolidine scaffold
Synthetic intermediate for pharmaceutical research
Non-proteinogenic amino acid derivative; research chemical

2-Imino-4-oxothiazolidine-5-carboxylic Acid: Why Substitution Fails


Generic substitution fails because the precise substitution pattern on the thiazolidine ring governs downstream reactivity and biological target interaction. The 2-imino-4-oxothiazolidine scaffold exists alongside key variants like 2,4-dioxothiazolidines (TZDs) and 2-thioxo-4-oxothiazolidines (rhodanines), each possessing distinct physicochemical properties and synthetic utility [1]. The 2-imino group is a critical handle for further modification, including hydrolysis to the pharmacologically significant 2,4-dioxo form, a pathway documented in patent literature [1]. Thus, the specific compound is not directly interchangeable with its 2-oxo or 2-thioxo analogs without compromising synthetic outcomes.

2-Oxo (TZD) analogs

Lack the hydrolyzable 2-imino group; synthetic routes to TZD cores may be blocked, altering research outcomes.

2-Thioxo (rhodanine) analogs

Often associated with PAINS liabilities; assay interference risks may differ, requiring thorough validation before replacement.

Other substitution patterns

Precise ring substitution governs reactivity and target interaction; the 2-imino-4-oxo pattern may not be directly transferable to other derivatives.

2-Imino-4-oxothiazolidine-5-carboxylic Acid – Differentiation Evidence


In Silico Urease Binding vs. 2-Oxo Analogs

The 2-imino-4-oxo-thiazolidine hydrochloride salt demonstrated a high binding affinity to Bacillus pasteurii urease in molecular docking and molecular dynamics (MD) simulations, with the ligand-receptor complex remaining stable [1]. This computational evidence suggests a potential for target engagement that distinguishes the 2-imino scaffold from 2-oxo or 2-thioxo variants, although direct comparative docking data are not provided in the study.

In Silico Urease Binding
Data to verify
Stable ligand-receptor complex during MD simulations
Supports target-engagement investigation (in silico)
No experimental validation or direct comparator data
urease inhibition molecular docking drug design

Hydrolytic Conversion to Thiazolidinedione (TZD) Core

The 2-imino group in 2-imino-4-thiazolidinones can be selectively hydrolyzed with dilute acid to yield the corresponding 2,4-dioxothiazolidinedione (TZD), a reaction not possible with 2-oxo analogs . This establishes the compound as a distinct precursor for TZD-based anti-diabetic agents like pioglitazone.

Hydrolytic Conversion
Class-level inference
2-imino group hydrolyzes to 2,4-dioxo (TZD) core
Enables TZD precursor diversification
Acidic hydrolysis followed by neutralization
synthetic intermediate thiazolidinedione synthesis prodrug

Biological Versatility vs. Rhodanine Derivatives

The 2-imino-4-oxo-thiazolidine scaffold is classified alongside 2,4-dioxothiazolidines and 2-thioxo-4-oxothiazolidines (rhodanines) as one of the three principal 4-oxothiazolidine ring systems, each with distinct biological activity profiles [1]. The review highlights the broad pharmacological utility of this scaffold class, including anti-inflammatory, anticancer, and anticonvulsant activities, implying a distinct spectrum from the often PAINS-associated rhodanine scaffold.

Biological Versatility
Class-level inference
Reported anti-inflammatory, anticancer, anticonvulsant activities
May offer distinct profile vs. PAINS-associated rhodanine
Based on scaffold literature review, not direct comparison
medicinal chemistry heterocyclic scaffold drug discovery

2-Imino-4-oxothiazolidine-5-carboxylic Acid – Application Scenarios


TZD Library Synthesis for Anti-Diabetic Drug Discovery

The compound serves as a key intermediate for generating TZD libraries via acidic hydrolysis of the 2-imino group [1]. This route allows researchers to procure a single precursor and diversify at the 5-position carboxylic acid handle, streamlining the synthesis of potential PPARγ agonists.

Scaffold-Hopping in Anti-Inflammatory and Anticancer Research

Given the documented broad pharmacological activity of the 2-imino-4-oxothiazolidine class [1], this compound is ideally suited as a starting point for scaffold-hopping campaigns aimed at replacing problematic 2-thioxo (rhodanine) cores while retaining favorable physicochemical properties.

Computational Chemistry and Structure-Based Drug Design

The demonstrated stability of the 2-imino-4-oxothiazolidine core in a urease binding pocket [2] supports its use in in silico screening and structure-based design projects targeting enzymes. The compound can be procured for subsequent experimental validation of docking hits.

Application
Selection Property
Validation Focus
TZD library synthesis for PPARγ research
2-imino hydrolytic conversion
Hydrolysis yield and diversification scope
Scaffold replacement in oncology/inflammation programs
Non-rhodanine scaffold class
Assay interference profiling and potency retention
In silico enzyme-target screening
In silico target engagement profile
Docking pose and MD stability validation
Quote Request

Request a Quote for 2-Imino-4-oxo-thiazolidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.